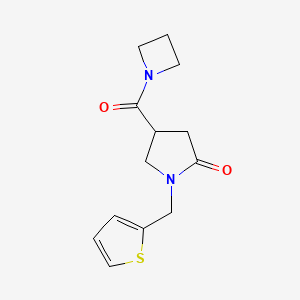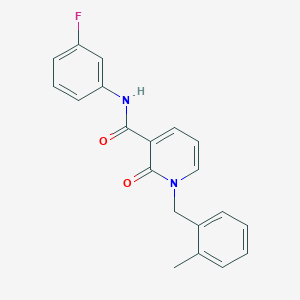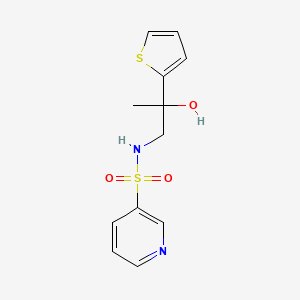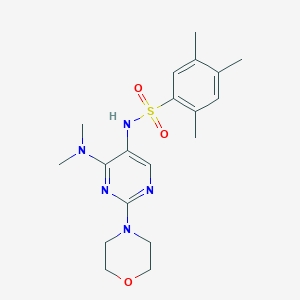
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a morpholine ring, which is a common chemical structure in various pharmaceuticals and other organic compounds . The compound also has a sulfonamide group, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the addition of the morpholine and sulfonamide groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The presence of nitrogen in the pyrimidine and morpholine rings would likely result in these parts of the molecule being planar. The sulfonamide group could introduce some additional complexity to the structure .
Chemical Reactions Analysis
The chemical reactions that this compound would undergo would depend on the conditions and the other chemicals present. The pyrimidine ring is aromatic and therefore relatively stable, but it can be involved in electrophilic substitution reactions. The morpholine ring can act as a nucleophile in reactions with electrophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any charges or polar groups. Some general predictions can be made based on the functional groups present. For example, the presence of nitrogen in the pyrimidine and morpholine rings would likely result in the compound being able to form hydrogen bonds, which could affect its solubility in different solvents .
Wissenschaftliche Forschungsanwendungen
Organocatalysis
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide: (let’s call it DMAP for brevity) has been explored as an efficient organocatalyst. Specifically:
- Selective Oxidation of Methyl Aromatics : DMAP, in combination with benzyl bromide, promotes the selective oxidation of methyl aromatics using molecular oxygen. It outperforms other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine, and pyridine. The sp³ hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics are successfully oxygenated, leading to oxygenated aromatic chemicals. The real catalyst arises from the formation of a pyridine onium salt from the bromide and DMAP .
Microplastic Identification
DMAP fluorescence has been used for the identification of microplastics (MPs) from common plastic items. This proof-of-concept study demonstrates the applicability of DMAP fluorescence in distinguishing different plastic types, including polypropylene (PP), low-density polyethylene (LDPE), high-density polyethylene (HDPE), polystyrene (PS), and polyethylene terephthalate (PET) .
Crystal Growth
Single crystals of 4-N,N-dimethylamino-4-N-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) have been successfully grown from a methanol-acetonitrile medium using low-temperature slow evaporation solution technique (SEST). DSDNS is synthesized via Knoevenagel condensation followed by metathesization reaction. These crystals hold promise for various applications .
Terahertz Properties
DSTMS (4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate) exhibits interesting properties in the terahertz (THz) range. Researchers have investigated its refraction, absorption, and THz wave generation. Understanding these properties can lead to novel applications in THz technology .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-13-10-15(3)17(11-14(13)2)28(25,26)22-16-12-20-19(21-18(16)23(4)5)24-6-8-27-9-7-24/h10-12,22H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUJCUDSGJKWPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2,4,5-trimethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)


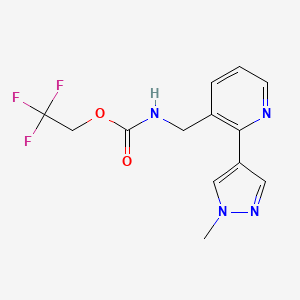
![4-{3-[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}thieno[3,2-c]pyridine](/img/structure/B2577896.png)

![1-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pent-4-en-1-one](/img/structure/B2577898.png)

